

Part 1: TF-130 Vaccine for Bovine Trichophytosis

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Compound of Interest

Compound Name: TF-130

Cat. No.: B1175332

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Discovery and History

The **TF-130** vaccine was a pioneering development in veterinary immunology, originating from the Soviet Union. Research into the prevention of ringworm in cattle, a disease of economic importance, was driven by the observation that animals that recovered from infection with the dermatophyte *Trichophyton verrucosum* did not become reinfected. This indicated the potential for a protective immune response that could be elicited by a vaccine.

A team of scientists at the All-Russian Scientific Research Institute of Experimental Veterinary Medicine, including Lyubov Yablochnik and A. K. Sarkisov, were leaders in this effort. In 1969, they developed a live, attenuated culture of *Trichophyton verrucosum* strain **TF-130** as an immunogenic treatment. This work was highly successful, leading to the creation of a highly effective prophylactic drug. The developers were awarded the USSR State Prize in 1973 for this achievement.

Later, an improved version with a longer shelf life, known as **LTF-130**, was made available. The widespread use of the **LTF-130** vaccine in the Soviet Union between 1968 and 1978 led to a more than 100-fold reduction in the incidence of the disease. The intellectual property for the **TF-130** vaccine was protected by patents in the USSR and other countries.

Composition and Mechanism of Action

The **TF-130** vaccine is a lyophilized preparation of a live, attenuated culture of *Trichophyton verrucosum* strain **TF-130**.^[1]^[2] One dose of the vaccine contains between 20 to 60 million live fungal microconidia.^[2] The vaccine is reconstituted with a sterile diluent before administration.^[3]

Being a live attenuated vaccine, **TF-130** mimics a natural infection without causing the disease. [4][5] This stimulates a robust and long-lasting immune response. [4][5] The immunological mechanism involves the induction of both humoral and cell-mediated immunity. [6][7] The vaccine stimulates the production of specific antibodies, and studies have shown that vaccinated calves produce complement-binding antibodies up to 45 days post-immunization. [2][8] The cellular immune response is considered critical for protection against fungal pathogens and is elicited by the vaccine. [6][7] Immunity develops approximately 30 days after the second dose and has been reported to last for at least seven years. [2][3]

Quantitative Data from Efficacy Studies

Numerous field studies have been conducted to evaluate the prophylactic and therapeutic efficacy of the **TF-130** and **LTF-130** vaccines. The results of some of these studies are summarized in the tables below.

Table 1: Prophylactic Efficacy of **TF-130/LTF-130** Vaccine

Study Reference	Animal Group	Number of Animals (Vaccinated /Control)	Vaccination Protocol	Challenge/Infection	Results
Gudding & Lund (1995) (as cited in a later study)	Calves	10 / 11	Two injections of Ringvac Bovis LTF-130 at 10-14 day intervals	Housed in pens previously occupied by affected calves	2/10 vaccinated calves developed single, spontaneously resolving lesions, while 10/11 control calves developed multiple lesions.[9]
Törnquist et al. (1985)	Calves on 3 farms	-	Two 5 ml doses of LTF-130 with a 2-week interval	Natural exposure	Statistically significant protection on only 1 of the 3 farms.[10] [11]
Törnquist et al. (1985)	Calves on 2 farms	-	Two 10 ml doses of LTF-130	Natural exposure	Statistically and biologically significant preventive effect on both farms.[10]
Spanoghe et al. (1985)	Calves	-	LTF-130 vaccine	Contact with infected animals	Incidence of ringworm was reduced when animals were

vaccinated at an early age or with an increased dosage later in life.[\[12\]](#)

Table 2: Therapeutic Efficacy of **TF-130/LTF-130** Vaccine

Study Reference	Animal Group	Number of Animals	Treatment Protocol	Results
Field Study (Bulgaria, 1976-1978)	Calves and heifers	62,121	Medicated with LTF-130	95.4-98.8% recovered. [8]
Field Study (Austria, 1998-2000)	Beef bulls	143	Two doses of RINGVAC® Bovis LTF-130 at a 10-day interval	Skin areas affected by ringworm healed four weeks earlier than in the control group. [13]
Field Study (Austria, 1998-2000)	Beef bulls	143 vaccinated, 142 control	Two doses of RINGVAC® Bovis LTF-130 at a 10-day interval	14.7% of hides from vaccinated animals showed ringworm damage, compared to 33.9% in the control group. [13]

Experimental Protocols

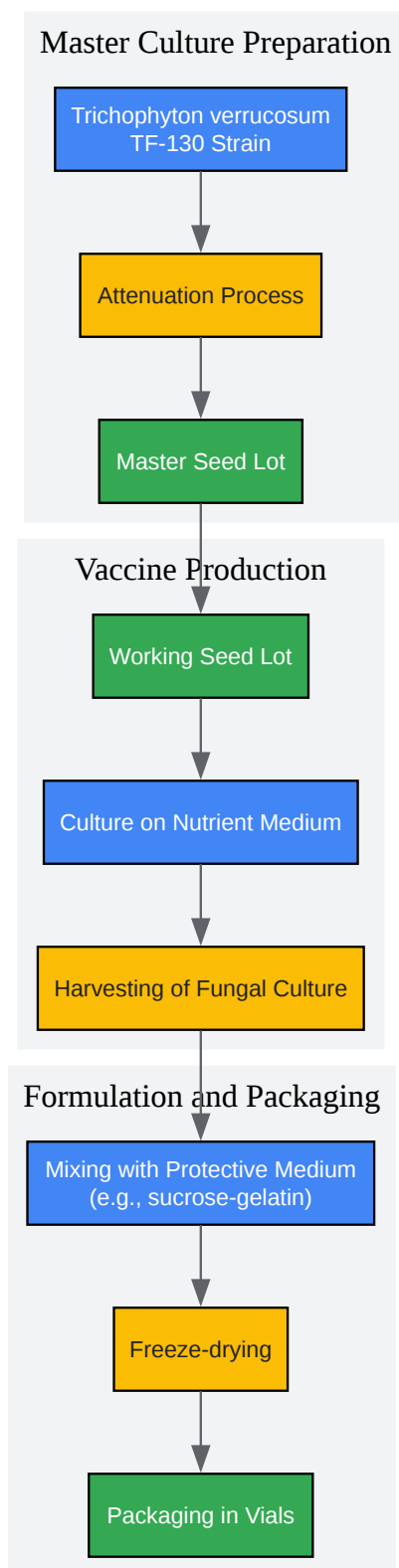
Prophylactic Efficacy Study Protocol (based on Gudding & Lund, 1995, as cited in a later study)

- **Animal Selection:** 21 two-week-old calves were selected from a beef-rearing unit with a high incidence of dermatophytosis.
- **Randomization:** Calves were randomly assigned to a vaccinated group (n=10) or an untreated control group (n=11).
- **Vaccination:** The vaccinated group received two intramuscular injections of the Ringvac Bovis **LTF-130** vaccine at a 10 to 14-day interval.
- **Challenge:** After weaning, all calves were housed in pens that were previously occupied by calves with ringworm.
- **Observation:** The development of ringworm lesions was monitored.
- **Confirmation:** Dermatophytosis was confirmed by microscopy, and *T. verrucosum* was isolated from affected animals.[9]

Therapeutic Efficacy Study Protocol (general, based on field trial descriptions)

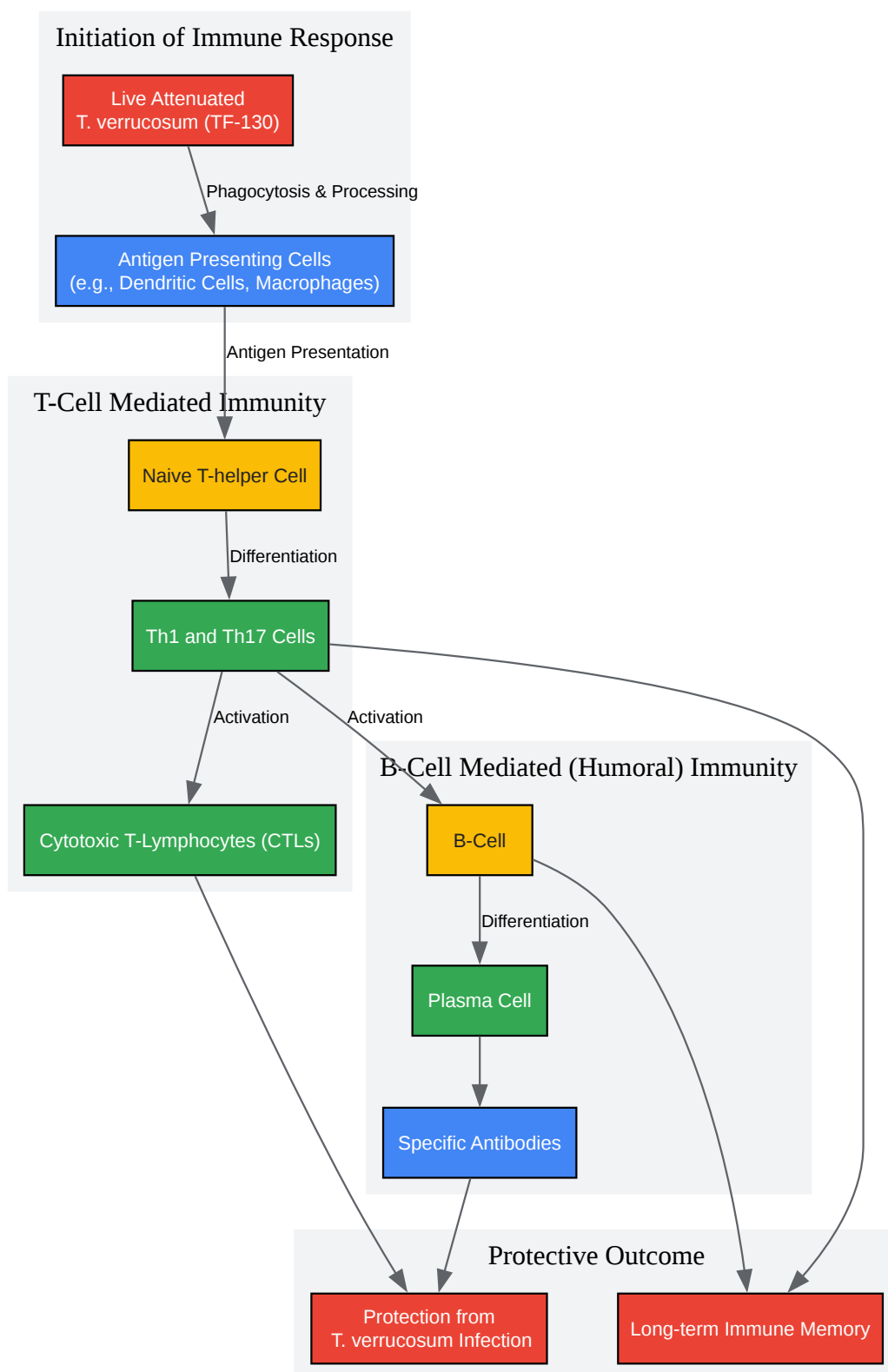
- **Herd Selection:** Cattle herds with existing clinical cases of ringworm were selected.
- **Vaccination:** All animals in the herd, including those with clinical signs, were vaccinated with **LTF-130**. The standard protocol was two intramuscular injections with a 10-14 day interval. In some cases of severe infection, a third dose was administered.
- **Observation:** The progression of clinical signs was monitored. The therapeutic effect was typically observed 20-30 days after the second injection and was characterized by the thinning and rejection of trichophytic crusts and the growth of new hair.[3]
- **Data Collection:** The percentage of recovered animals was recorded.

Visualizations



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Caption: Generalized workflow for the production of the live attenuated **TF-130** vaccine.



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Caption: Proposed immunological signaling pathway for the **TF-130** vaccine.

Part 2: Carcinostatic Substance TF-130

Discovery and History

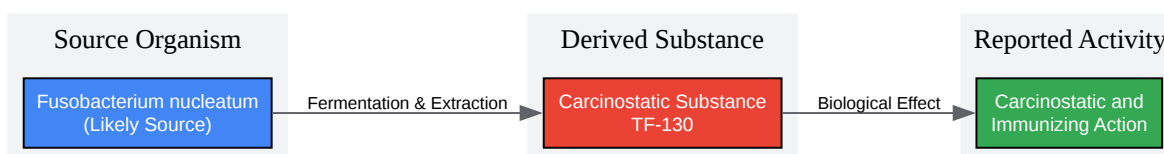
The designation "**TF-130**" also appears in the context of oncological research, specifically as a "carcinostatic substance". A Japanese patent filed in 1981 (JPS5645496A) is titled "Carcinostatic substance, **tf-130**, its preparation and carcinostatic preparation containing the same".^{[6][14]} This patent is part of a series of related patents for other "carcinostatic substances" such as TF-100 and TF-110.^[14]

Further investigation into the related patent for TF-110 (JPS5630996A) reveals that it is derived from a culture of the bacterium *Fusobacterium nucleatum*.^[15] This bacterium is a known component of the human microbiome and has been increasingly associated with the development and progression of various cancers, including colorectal cancer.^{[15][16][17][18]}

Available Data and Experimental Protocols

Detailed public information regarding the chemical structure, mechanism of action, and experimental data for the carcinostatic substance **TF-130** is scarce. The available information is largely limited to the patent filings. The patent for the related substance TF-110 describes it as a white-grey to light brown powder that is water-soluble and has immunizing action and the ability to prevent the growth of Ehrlich ascites carcinoma in mice.^[15] It is plausible that **TF-130** possesses similar characteristics, although this cannot be definitively confirmed without access to the full patent text or related scientific publications.

Due to the limited publicly available information, a detailed summary of quantitative data, experimental protocols, and signaling pathways for the carcinostatic substance **TF-130** cannot be provided at this time. Further research would be required to access the full patent documentation and any subsequent studies that may have been conducted.



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Caption: Inferred logical relationship for the carcinostatic substance **TF-130**.

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